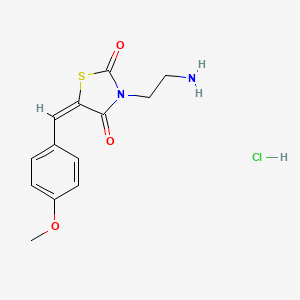

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Description

The compound (5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride (CAS: 100795-92-4) is a thiazolidinedione derivative with a 4-methoxybenzylidene substituent at the C5 position and a 2-aminoethyl group at N3, protonated as a hydrochloride salt . Thiazolidinediones (TZDs) are known for their diverse pharmacological activities, including antiviral, anticancer, and antidiabetic properties. This compound has been studied for its structural and electronic features, particularly in the context of enzyme inhibition and molecular interactions .

Properties

IUPAC Name |

(5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S.ClH/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDGHOKSFJGTLU-YGCVIUNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a member of the thiazolidinedione class of compounds, which are primarily recognized for their roles in glucose metabolism and potential therapeutic applications in diabetes management. This article explores the biological activities associated with this compound, including its antioxidant, anticancer, and antidiabetic properties.

Structure and Properties

The compound features a complex structure characterized by:

- Thiazolidine core : A five-membered ring containing sulfur.

- Benzylidene moiety : Substituted with a methoxy group that may enhance biological activity.

- Aminoethyl side chain : Potentially influencing interaction with biological targets.

Chemical Structure

| Component | Description |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 270.32 g/mol |

| Appearance | White to light yellow powder |

Antioxidant Activity

Thiazolidinediones have demonstrated significant antioxidant properties. The antioxidant activity of this compound can be evaluated using various assays such as:

- DPPH Assay : Measures free radical scavenging ability.

- TBARS Assay : Assesses lipid peroxidation inhibition.

Research indicates that modifications at specific positions on the thiazolidinedione scaffold can enhance antioxidant efficacy. For instance, compounds with electron-donating groups showed improved radical scavenging activity compared to their unsubstituted counterparts .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinediones. The compound's activity against various cancer cell lines has been documented:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.003 | EGFR inhibition |

| A549 (Lung Cancer) | 0.72 | Induction of apoptosis |

The presence of methoxy groups in the benzylidene moiety appears to enhance cytotoxicity against these cancer cell lines. The compound has shown to inhibit key signaling pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent .

Antidiabetic Activity

Thiazolidinediones are primarily known for their insulin-sensitizing effects. The compound's mechanism may involve activation of peroxisome proliferator-activated receptors (PPARs), leading to improved glucose uptake and metabolism:

- PPARγ Activation : Enhances insulin sensitivity.

- Glucose Metabolism : Reduces blood glucose levels in diabetic models.

In vitro studies suggest that this compound may exhibit similar effects, warranting further pharmacological evaluation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of thiazolidinediones:

- Antioxidant Studies : Compounds with similar structures were tested for lipid peroxidation inhibition, revealing that specific substitutions significantly enhanced antioxidant capacity .

- Cytotoxicity Tests : In vitro assessments against various cancer cell lines demonstrated that certain derivatives exhibited IC values lower than standard chemotherapeutics like doxorubicin .

- Diabetes Models : Animal studies indicated that thiazolidinedione derivatives could lower blood glucose levels effectively when administered in diabetic models, suggesting potential therapeutic applications in diabetes management.

Scientific Research Applications

Overview

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its structure includes a thiazolidine core, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. This article explores its applications in scientific research, particularly focusing on its role as a potential inhibitor of HIV-1 reverse transcriptase and other therapeutic implications.

Molecular Docking Studies

Recent studies have utilized molecular docking techniques to evaluate the binding affinity of this compound against HIV-1 reverse transcriptase. The docking analysis revealed that this compound exhibits strong binding interactions with the active site of the enzyme, comparable to established HIV treatments such as nevirapine and efavirenz. The compound demonstrated a favorable energy score and extensive interactions with key residues involved in catalytic activity, suggesting its potential as a novel inhibitor for HIV therapy .

Antiviral Activity

The antiviral properties of this compound have been investigated in vitro using HIV-1 infected cell lines. Preliminary results indicate that the compound effectively inhibits HIV-1 reverse transcriptase activity. The mechanism of action appears to involve competitive inhibition at the polymerase active site, which is crucial for viral replication. These findings support further exploration into its use as an antiviral agent .

Therapeutic Implications

Beyond its antiviral activity, this compound has shown promise in other therapeutic areas:

- Anti-inflammatory Effects : Compounds with similar thiazolidine structures have been reported to exhibit anti-inflammatory properties. Future studies may investigate whether this compound can modulate inflammatory pathways effectively.

- Anticancer Potential : The thiazolidinedione class is known for its anticancer activities. Research into the cytotoxic effects of this compound on various cancer cell lines could reveal additional therapeutic applications.

Case Studies and Research Findings

A significant body of research has highlighted the efficacy of thiazolidinediones in various biological contexts:

Comparison with Similar Compounds

Key Observations:

- Replacing methoxy with ethoxy (e.g., in ) increases hydrophobicity, which may enhance membrane permeability but reduce solubility.

- N3 Substituents: The 2-aminoethyl group in the target compound provides a protonatable amine, critical for salt formation and solubility. Substitution with bulkier groups (e.g., diisopropylaminoethyl in ) may hinder target binding but improve metabolic stability.

- Activity : The 2-thienylmethylene analog (CID 3087795) shows superior HIV-1 RT inhibition due to stronger hydrophobic interactions with the enzyme's active site .

Key Observations:

- Synthesis: The target compound’s synthesis likely parallels methods in , involving alkylation at N3 followed by Knoevenagel condensation at C3.

- Yield and Purity: The diisopropylaminoethyl analog achieves 71% yield with high purity, suggesting scalable protocols.

Molecular Docking and Binding Interactions

- CID 3087795 : Demonstrates binding to HIV-1 RT (PDB: 1DLO) with a minimum energy score of −9.2 kcal/mol, forming hydrogen bonds with Lys101 and hydrophobic contacts with Tyr318 .

- Ethoxy Analogs : Increased lipophilicity may enhance membrane penetration but reduce polar interactions in hydrophilic binding pockets .

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzylidene Formation | 4-methoxybenzaldehyde, piperidine | 75–85 | 90 |

| Thiazolidine Cyclization | Chloroacetic acid, NaOAc, reflux | 60–70 | 85 |

| Aminoethylation | DIAD, Ph₃P, THF, 45°C | 80–90 | 95 |

Basic: How can structural characterization be rigorously validated for this compound?

Methodological Answer:

A combination of spectroscopic and spectrometric techniques is critical:

- NMR Analysis :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography (if applicable): Resolve stereochemical ambiguities; similar compounds show planar thiazolidine rings and coplanar benzylidene groups .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

SAR studies focus on modifying the 2-aminoethyl and 4-methoxybenzylidene groups:

- Aminoethyl Modifications :

- Benzylidene Substitutions :

- Vary methoxy position (para vs. meta) or replace with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.

Q. Table 2: Hypothetical SAR Trends

| Modification | Biological Activity (IC₅₀) | LogP |

|---|---|---|

| 4-Methoxy (parent) | 10 µM | 2.1 |

| 3-Nitrobenzylidene | 2 µM | 2.8 |

| Dimethylaminoethyl | >50 µM | 1.5 |

Advanced: What methodologies assess stability and degradation under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for similar thiazolidinediones ).

- HPLC Stability Studies : Monitor degradation in buffer solutions (pH 7.4, 37°C) over 48 hours; methoxybenzylidene derivatives show <5% degradation .

- Photostability : Expose to UV light (254 nm); aromatic rings may undergo photoisomerization, requiring amber vials for storage .

Advanced: How can biological targets be identified for pharmacological studies?

Methodological Answer:

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) due to structural similarity to kinase inhibitors (e.g., Ethyl (5Z)-5-[(6-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]... ).

- Molecular Docking : Use AutoDock Vina to model interactions with PPAR-γ or EGFR kinases; the 4-methoxy group may hydrogen-bond to Thr/Ser residues .

- Cellular Assays : Measure antiproliferative activity (MTT assay) in cancer cell lines (IC₅₀ ~10–50 µM for analogues ).

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .

- Ventilation : Use fume hoods during synthesis; compound may release HCl vapor under heat .

- Storage : Airtight containers at 2–8°C; separate from oxidizers (risk of exothermic decomposition) .

- Waste Disposal : Neutralize with 5% NaOH before incineration (avoids toxic fumes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.